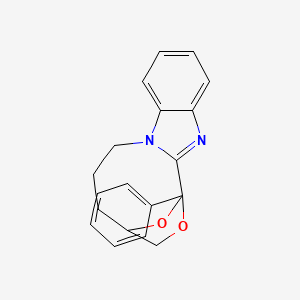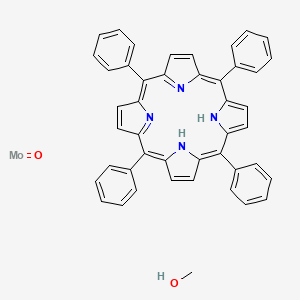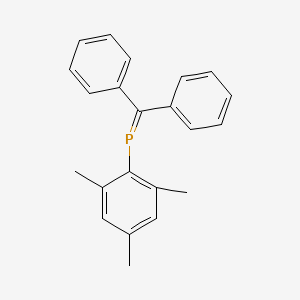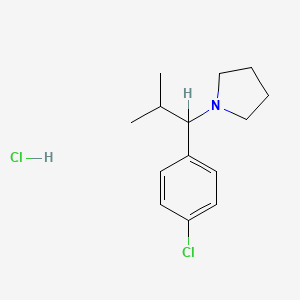
1-(p-Chloro-alpha-isopropylbenzyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Chloro-alpha-isopropylbenzyl)pyrrolidine hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a p-chloro-alpha-isopropylbenzyl group attached to the pyrrolidine ring. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Chloro-alpha-isopropylbenzyl)pyrrolidine hydrochloride typically involves the reaction of p-chloro-alpha-isopropylbenzyl chloride with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process includes the reaction of p-chloro-alpha-isopropylbenzyl chloride with pyrrolidine, followed by purification steps such as distillation and crystallization to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(p-Chloro-alpha-isopropylbenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The pyrrolidine ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent such as ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
1-(p-Chloro-alpha-isopropylbenzyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(p-Chloro-alpha-isopropylbenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: The parent compound, which lacks the p-chloro-alpha-isopropylbenzyl group.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Pyrrole: An aromatic heterocycle with a five-membered ring structure.
Uniqueness: 1-(p-Chloro-alpha-isopropylbenzyl)pyrrolidine hydrochloride is unique due to the presence of the p-chloro-alpha-isopropylbenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
74039-38-6 |
|---|---|
Molekularformel |
C14H21Cl2N |
Molekulargewicht |
274.2 g/mol |
IUPAC-Name |
1-[1-(4-chlorophenyl)-2-methylpropyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H20ClN.ClH/c1-11(2)14(16-9-3-4-10-16)12-5-7-13(15)8-6-12;/h5-8,11,14H,3-4,9-10H2,1-2H3;1H |
InChI-Schlüssel |
YGIYSBLXVCNNIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)N2CCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)


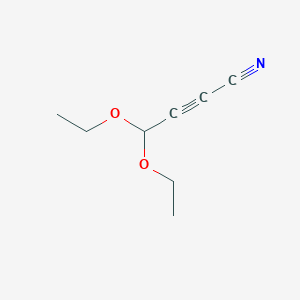
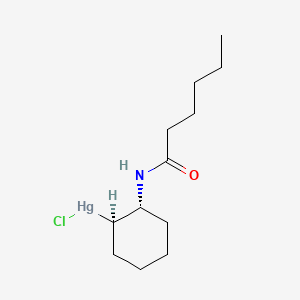
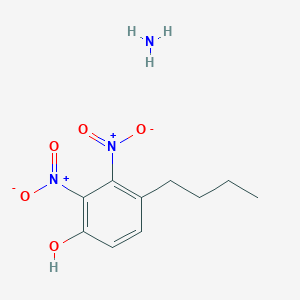
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
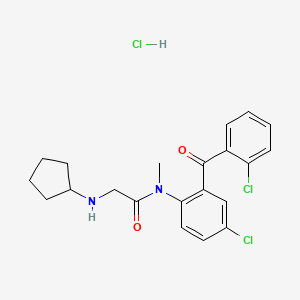
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)
